1,2-dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide
CAS No.: 2034364-55-9
Cat. No.: VC5096828
Molecular Formula: C13H18N6O2S
Molecular Weight: 322.39
* For research use only. Not for human or veterinary use.
![1,2-dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide - 2034364-55-9](/images/structure/VC5096828.png)
Specification
CAS No. | 2034364-55-9 |
---|---|
Molecular Formula | C13H18N6O2S |
Molecular Weight | 322.39 |
IUPAC Name | 1,2-dimethyl-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]imidazole-4-sulfonamide |
Standard InChI | InChI=1S/C13H18N6O2S/c1-10-8-13-18(6-7-19(13)16-10)5-4-14-22(20,21)12-9-17(3)11(2)15-12/h6-9,14H,4-5H2,1-3H3 |
Standard InChI Key | HRWQVEBMTOQAKM-UHFFFAOYSA-N |
SMILES | CC1=NN2C=CN(C2=C1)CCNS(=O)(=O)C3=CN(C(=N3)C)C |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name reflects its intricate architecture:
-
Imidazo[1,2-b]pyrazole core: A fused bicyclic system containing a pyrazole ring (five-membered with two adjacent nitrogen atoms) fused to an imidazole ring (five-membered with two non-adjacent nitrogen atoms). The 6-methyl substituent on the pyrazole moiety enhances steric and electronic properties .
-
Sulfonamide linkage: The -SO₂-NH- group bridges the imidazo[1,2-b]pyrazole system to a 1,2-dimethylimidazole moiety, a feature common in bioactive molecules targeting enzymes like carbonic anhydrases .
-
Ethyl spacer: A two-carbon chain connects the sulfonamide to the imidazo[1,2-b]pyrazole, optimizing spatial orientation for target binding.
Molecular Formula: C₁₄H₁₈N₆O₂S
Molecular Weight: 358.4 g/mol (calculated based on structural analogs ).
Synthetic Pathways and Analogous Preparations
While no direct synthesis of this compound has been reported, its assembly likely follows strategies employed for structurally related imidazo[1,2-b]pyrazole sulfonamides :
Key Synthetic Steps
-
Formation of Imidazo[1,2-b]Pyrazole Core:
-
Introduction of Sulfonamide Group:
-
Sulfonation of the imidazole ring using chlorosulfonic acid, followed by amidation with a primary amine (e.g., ethylenediamine derivatives) .
-
Example: In the synthesis of N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide, sulfonation preceded coupling to the ethylenediamine linker .
-
-
Methylation and Final Modifications:
Comparative Analysis with Structural Analogs
Future Research Directions
-
Synthesis Optimization: Develop one-pot methodologies to reduce step counts and improve yields.
-
In Vitro Screening: Prioritize assays for COX-2 inhibition, antimicrobial susceptibility, and carbonic anhydrase isoform selectivity.
-
ADMET Profiling: Evaluate pharmacokinetics, including blood-brain barrier permeability and metabolic stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume